3-Bromo-5-methanesulfonyl-phenol

Description

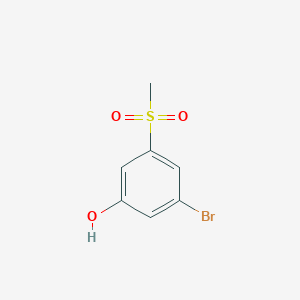

3-Bromo-5-methanesulfonyl-phenol is a halogenated phenolic compound featuring a bromine atom at the 3-position and a methanesulfonyl group (-SO₂CH₃) at the 5-position of the aromatic ring. The methanesulfonyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s acidity, solubility, and reactivity. Such derivatives are pivotal in pharmaceutical and agrochemical synthesis, serving as intermediates for coupling reactions or as bioactive motifs themselves.

Properties

Molecular Formula |

C7H7BrO3S |

|---|---|

Molecular Weight |

251.10 g/mol |

IUPAC Name |

3-bromo-5-methylsulfonylphenol |

InChI |

InChI=1S/C7H7BrO3S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4,9H,1H3 |

InChI Key |

HARUPCNPEZCBBM-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)O)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Bromo-5-methanesulfonyl-phenol with analogous bromophenol derivatives, focusing on substituent effects, physicochemical properties, and synthetic applications.

Table 1: Structural and Physicochemical Comparison

Key Comparisons:

Electron-Withdrawing Effects: The methanesulfonyl group (-SO₂CH₃) in this compound is more polar and electron-withdrawing than the trifluoromethyl (-CF₃) group in 3-Bromo-5-(trifluoromethyl)phenol. This increases acidity (lower pKa) and enhances electrophilic substitution reactivity . Compared to the phenyl group (-Ph) in 3-Bromo-5-phenylphenol, the -SO₂CH₃ group reduces steric bulk but introduces stronger hydrogen-bonding capacity, improving solubility in polar solvents .

Synthetic Utility: Sulfonyl-containing derivatives like (3-Bromo-5-fluorophenyl)methanesulfonyl chloride () are used to install sulfonamide or sulfonate ester moieties in drug candidates . Bromophenols with -CF₃ or -SO₂CH₃ groups are common in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their stability under basic conditions .

Safety and Handling: Brominated phenols with electron-withdrawing groups (e.g., -SO₂CH₃, -CF₃) may exhibit higher toxicity compared to non-halogenated analogs.

Research Findings and Data Gaps

Acidity and Reactivity: The pKa of 3-Bromo-5-(trifluoromethyl)phenol is estimated at ~5–6, comparable to other electron-deficient phenols. The methanesulfonyl analog is expected to exhibit even lower pKa (≤5) due to stronger electron withdrawal . Substitution patterns influence regioselectivity: Bromine at position 3 directs electrophiles to positions 2 and 6, while the -SO₂CH₃ group at position 5 may further deactivate the ring .

- Step 1: Bromination of 5-methanesulfonyl-phenol using N-bromosuccinimide (NBS) under radical conditions (similar to ’s furanone bromination) .

- Step 2 : Purification via silica gel chromatography, confirmed by NMR and mass spectrometry (as in ) .

Data Limitations: No direct evidence for this compound’s melting point, solubility, or bioactivity exists in the provided materials. Extrapolations are based on structurally related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.